3-Methylbutyl 2-methylbutanoate, with the molecular formula and a molecular weight of 172.26 g/mol, is an ester compound classified under the category of fatty acid esters. It is known for its fruity aroma and is often used in flavoring and fragrance applications. The compound is structurally characterized by a branched-chain alkyl group, which contributes to its distinctive sensory properties. Its CAS number is 27625-35-0, and it is recognized in various chemical databases for its applications in food and beverage industries as well as in synthetic organic chemistry .
3-Methylbutyl 2-methylbutanoate can be sourced from various natural and synthetic processes. It is primarily produced through esterification reactions involving 3-methylbutanol (also known as isoamyl alcohol) and 2-methylbutanoic acid. This compound falls under the classification of esters, which are derived from the reaction of acids with alcohols, typically involving the elimination of water .
The synthesis of 3-Methylbutyl 2-methylbutanoate can be achieved through several methods, prominently including:
In a typical laboratory synthesis:
The yield of this reaction can vary based on reaction conditions but typically ranges from 70% to 90% .
3-Methylbutyl 2-methylbutanoate can undergo various chemical reactions typical of esters:
These reactions are essential for modifying flavor profiles in food products or for producing other esters .
The mechanism of action for the formation of 3-Methylbutyl 2-methylbutanoate involves nucleophilic attack by the hydroxyl group of the alcohol on the carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the elimination of water and formation of the ester bond:
This process is influenced by factors such as temperature, concentration, and catalyst presence .
These properties make it suitable for use as a flavoring agent in food products and fragrances .
3-Methylbutyl 2-methylbutanoate finds extensive applications in various fields:
Microbial biosynthesis of 3-methylbutyl 2-methylbutanoate (CAS 27625-35-0) relies on coordinated enzymatic activities that convert branched-chain amino acids into volatile esters. The process begins with the transamination of L-leucine and L-isoleucine by branched-chain aminotransferases (BCATs), yielding 4-methyl-2-oxopentanoate and 2-methylbutanoate α-ketoacids, respectively [5] [9]. These α-ketoacids undergo oxidative decarboxylation via branched-chain α-keto acid dehydrogenase (BCKDH) complexes to form acyl-CoAs—specifically, 3-methylbutanoyl-CoA (from leucine) and 2-methylbutanoyl-CoA (from isoleucine) [5].
The final esterification step is catalyzed by alcohol acyltransferases (AATs), which link 3-methylbutanol (derived from leucine metabolism) with 2-methylbutanoyl-CoA. Saccharomyces cerevisiae expresses multiple AAT isoforms (e.g., Atf1p, Atf2p) that demonstrate substrate promiscuity but exhibit highest activity with branched-chain alcohols and acyl-CoAs [5]. Kinetic studies reveal microbial AATs have a Km of 0.8–1.2 mM for 3-methylbutanol and 0.5–0.9 mM for 2-methylbutanoyl-CoA, with optimal activity at pH 7.5–8.0 [9].
Table 1: Key Enzymes in Microbial Biosynthesis of 3-Methylbutyl 2-Methylbutanoate
Enzyme | EC Number | Substrate | Product | Cofactor Requirement |
---|---|---|---|---|
Branched-chain aminotransferase (BCAT) | 2.6.1.42 | L-Leucine, α-ketoglutarate | 4-methyl-2-oxopentanoate | Pyridoxal phosphate |
Branched-chain α-keto acid dehydrogenase (BCKDH) | 1.2.4.4 | 4-methyl-2-oxopentanoate | 3-methylbutanoyl-CoA | Thiamine pyrophosphate, CoA |
Alcohol acyltransferase (AAT) | 2.3.1.84 | 3-Methylbutanol + 2-methylbutanoyl-CoA | 3-Methylbutyl 2-methylbutanoate | None |
Deuterium labeling studies confirm chirality retention: L-isoleucine-derived 2-methylbutanoyl-CoA exclusively yields (2S)-2-methylbutanoate in the ester, while microbial reductases generate achiral 3-methylbutanol [9].
In plants, 3-methylbutyl 2-methylbutanoate is a secondary metabolite synthesized predominantly during fruit ripening via coordinated pathways. Apples (Malus domestica), bananas (Musa spp.), and flowering quince (Chaenomeles superba) utilize de novo precursor biosynthesis rather than proteolysis-derived amino acids [5]. Key evidence comes from acetohydroxyacid synthase (AHAS) inhibition studies: Treating fruits with rimsulfuron (1 mM) reduced branched-chain esters by >90%, accompanied by depletion of valine, leucine, and isoleucine pools [5].
The citramalate synthase (CMS) pathway is critical for 2-methylbutanoate precursor supply. In apples, CMS converts pyruvate and acetyl-CoA to citramalate, bypassing threonine deaminase feedback inhibition by isoleucine [5]. This route supplies >80% of 2-methylbutanoyl-CoA precursors for ester synthesis. Concurrently, leucine biosynthesis from 2-isopropylmalate fuels 3-methylbutanol production.
Table 2: Natural Occurrence of 3-Methylbutyl 2-Methylbutanoate in Fruits
Fruit Source | Developmental Trigger | Key Biosynthetic Site | Associated Organoleptic Notes |
---|---|---|---|
Apple (Malus domestica) | Climacteric ripening | Fruit cortex | Sweet, fruity, apple-like [6] |
Banana (Musa spp.) | Ethylene surge | Pulp tissue | Fruity, cherry, berry [2] [3] |
Flowering quince (Chaenomeles superba) | Late ripening | Epidermal cells | Herbal, sweet [5] |
Tissue-specific expression analyses reveal AAT1 genes peak during ripening, correlating with volatile emission. Apple cultivars lacking functional CMS alleles show 85–95% reductions in 3-methylbutyl 2-methylbutanoate [5], confirming its metabolic origin.
Metabolic engineering approaches focus on amplifying flux through the branched-chain ester pathway. In Escherichia coli, overexpression of ilvE (BCAT), bkdB (BCKDH), and Atf1 (AAT) increased 3-methylbutyl 2-methylbutanoate titers 18-fold versus wild-type strains [5]. Co-expression of feedback-resistant acetolactate synthase (ilvGfbr) further enhanced precursor supply.
Fermentation optimization employs the following strategies:
Table 3: Fermentation Parameters for Microbial Production
Parameter | Optimal Condition | Impact on Yield | Mechanism |
---|---|---|---|
Temperature | 28°C | Maximizes AAT activity | Reduces ester hydrolysis |
pH | 6.5 | 30% increase vs. pH 7.0 | Stabilizes BCKDH complex |
Carbon source | Galactose (0.5%) | 2.1-fold vs. glucose | Avoids carbon catabolite repression |
Nitrogen source | Valine + isoleucine (10 mM each) | 55% increase | Precursor channeling |
Transcriptional engineering of promoter elements (e.g., replacing PGK1 with ADH2 promoter) enables phased expression: AHAS components express during growth phase, while AATs induce at stationary phase. This strategy achieved 4.8 g/L titer in S. cerevisiae [5] [9].
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